molecular formula C6H5ClIN B124934 2-Chloro-4-iodo-3-methylpyridine CAS No. 153034-88-9

2-Chloro-4-iodo-3-methylpyridine

Cat. No.: B124934
CAS No.: 153034-88-9
M. Wt: 253.47 g/mol
InChI Key: WHCRABJNJRAJIP-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-3-methylpyridine is a chemical compound with the molecular formula C6H5ClIN and a molecular weight of 253.47 g/mol . It is a derivative of pyridine, characterized by the presence of chlorine and iodine substituents at the 2 and 4 positions, respectively, and a methyl group at the 3 position. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

It’s known that halogenated pyridines are often used in the synthesis of various pharmaceuticals and agrochemicals , suggesting that their targets could be diverse depending on the specific compound synthesized.

Mode of Action

The mode of action of 2-Chloro-4-iodo-3-methylpyridine is likely related to its role as a building block in the synthesis of more complex molecules. The presence of halogens (chlorine and iodine) in the molecule can facilitate various types of chemical reactions, such as nucleophilic substitution . The methyl group on the pyridine ring can also participate in reactions, further increasing the compound’s versatility .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the final compound it’s used to synthesize. For instance, trifluoromethylpyridines, which can be synthesized from halogenated pyridines, are found in many pesticides and pharmaceuticals, and they can affect a wide range of biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to light and should be stored under inert gas at 2–8 °C . These conditions help maintain the compound’s stability, ensuring its effectiveness when used in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodo-3-methylpyridine typically involves multiple steps, starting from 2-chloro-5-methylpyridine. The process includes nitration, reduction, diazotization, and iodination reactions . The nitration step introduces a nitro group, which is then reduced to an amine. The amine undergoes diazotization to form a diazonium salt, which is subsequently iodinated to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and reduce production costs. The use of efficient catalysts and advanced purification techniques is common in industrial settings to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-iodo-3-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the development of new chemical reactions.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has led to the development of compounds with potential therapeutic properties.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chlorine and iodine atoms allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-4-iodo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCRABJNJRAJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435387
Record name 2-Chloro-4-iodo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153034-88-9
Record name 2-Chloro-4-iodo-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153034-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-iodo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-iodo-3-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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